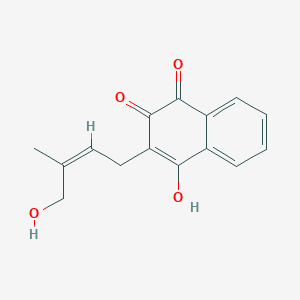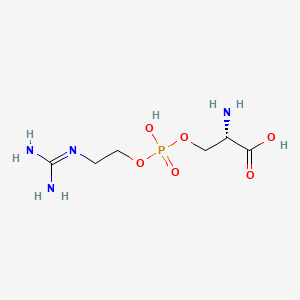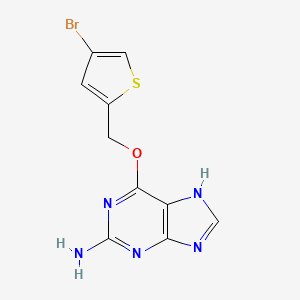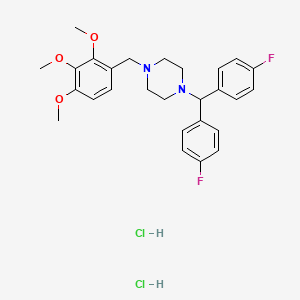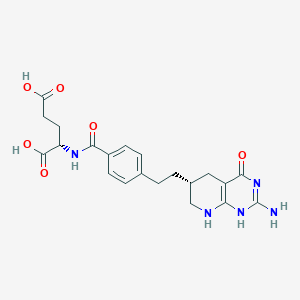
左兰索拉唑
描述
Levolansoprazole is a proton pump inhibitor that irreversibly inhibits H+/K+-stimulated ATPase pumps in parietal cells (IC50 = 5.2 µM), inhibiting gastric acid secretion and increasing intragastric pH. It also inhibits acid formation in isolated canine parietal cells (IC50 = 82 µM). Lansoprazole is an enantiomerically pure form of lansoprazole. Both (S)- and (R)-lansoprazole are pharmacologically active with similar potencies.
科学研究应用
手性药物识别
手性药物对映体的功效和毒性通常不同,因此需要手性识别方法 . 左-兰索拉唑是一种手性药物,其识别在药理学研究中很重要 .
分子印迹聚合物 (MIP) 传感器的开发
聚赖氨酸-苯丙氨酸复合框架已被用于制备分子印迹聚合物 (MIP) 作为传感器,该传感器对左-兰索拉唑具有增强的特异性识别能力 . 使用傅里叶变换红外光谱和电化学方法研究了 MIP 传感器的性质 .
传感器性能的优化
通过分别对复合框架和左-兰索拉唑应用 30.0 和 25.0 分钟的自组装时间,使用邻苯二胺作为功能单体的 8 个电聚合循环,使用乙醇/乙酸/H2O 混合物 (2/3/8, V/V/V) 作为洗脱液的 5.0 分钟洗脱时间,以及 10.0 分钟的反弹时间,实现了最佳的传感器性能 .
有效的对映体识别
与传统的 MIP 传感器相比,所提出的传感器显示出更有效的对映体识别,对左-兰索拉唑具有高选择性和特异性 .
药物检测中的实际应用
该传感器已成功应用于肠溶型兰索拉唑片剂中的左-兰索拉唑检测,从而证明了其适用于实际应用 .
手性药物对映体的研究
手性药物对映体检测的研究可能对临床应用和改善合理用药具有深远的影响 . 兰索拉唑是一种质子泵抑制剂,主要用于治疗十二指肠溃疡、反流性食管炎和胃溃疡 .
作用机制
Target of Action
Levolansoprazole, also known as (S)-Lansoprazole, primarily targets the gastric H,K-ATPase pumps . These pumps are responsible for the final step in gastric acid production, making them a crucial target for managing conditions related to excessive acid secretion .
Mode of Action
As a Proton Pump Inhibitor (PPI), Levolansoprazole works by inhibiting the (H+, K+)-ATPase enzyme system . This inhibition blocks the final step in gastric acid production, effectively reducing gastric acid secretion . It’s important to note that Levolansoprazole is a prodrug and requires protonation via an acidic environment to become activated .
Biochemical Pathways
Levolansoprazole affects the biochemical pathways related to gastric acid secretion. By inhibiting the H,K-ATPase pumps, it disrupts the process of hydrogen ion (proton) exchange for potassium ions at the gastric parietal cells, thereby reducing the production of gastric acid . This action can lead to a decrease in gastric acidity and volume, providing relief from conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Pharmacokinetics
Levolansoprazole exhibits good bioavailability, with more than 80% being absorbed . It is extensively metabolized in the liver, primarily through CYP3A4 and CYP2C19-mediated pathways . The drug is approximately 97% bound in human plasma . The mean plasma elimination half-life ranges between 1.0 and 1.5 hours , and it is excreted through both the kidneys and feces .
Result of Action
The primary result of Levolansoprazole’s action is a significant reduction in gastric acid secretion. This leads to the healing of gastrointestinal ulcers, relief from symptoms of GERD, eradication of Helicobacter pylori (when used in conjunction with antibiotics), and management of hypersecretory conditions such as Zollinger-Ellison Syndrome .
Action Environment
The action of Levolansoprazole can be influenced by various environmental factors. For instance, the drug requires an acidic environment for activation . Additionally, factors like diet and time of dose can influence the absorption of the drug . It’s also worth noting that certain drug interactions can affect the efficacy and safety of Levolansoprazole .
生化分析
Biochemical Properties
By inhibiting this enzyme, Levolansoprazole reduces the production of gastric acid . It is predominantly metabolized in the liver by CYP3A4 and CYP2C19 .
Cellular Effects
Levolansoprazole’s primary effect on cells is the reduction of gastric acid secretion. This is achieved by blocking the H+/K+ ATPase in the parietal cells of the stomach . This inhibition can lead to a decrease in symptoms associated with excess stomach acid, such as heartburn and indigestion .
Molecular Mechanism
Levolansoprazole exerts its effects at the molecular level by irreversibly binding to the H+/K+ ATPase enzyme, an action that inhibits the final step in gastric acid production . This results in a long-lasting reduction of gastric acid secretion .
Temporal Effects in Laboratory Settings
The effects of Levolansoprazole can be observed within a few hours of administration, and these effects can last up to a couple of days
Metabolic Pathways
Levolansoprazole is metabolized in the liver, predominantly by the enzymes CYP3A4 and CYP2C19 . These enzymes are part of the cytochrome P450 system, which plays a crucial role in the metabolism of many drugs.
Transport and Distribution
Like other drugs, it is likely to be distributed unevenly due to differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the parietal cells of the stomach where the H+/K+ ATPase enzyme is located .
属性
IUPAC Name |
2-[(S)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIHNNLFOKEZEW-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160706 | |
| Record name | Levolansoprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138530-95-7 | |
| Record name | Levolansoprazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138530957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levolansoprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOLANSOPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB55O16184 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



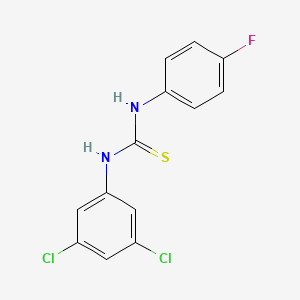
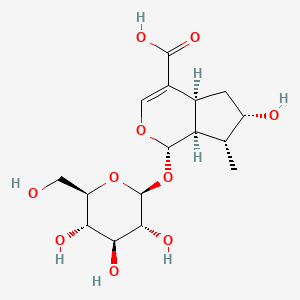
![N-[(3S,4R,5S,9R,10R,13R,14R,17R)-4-hydroxy-10,13-dimethyl-17-[(2R)-1-(4-propan-2-ylidene-2,3-dihydropyrrol-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide](/img/structure/B1675032.png)

![(1S,9R,13R,19S,22S,23S,25R,26R,28S,31S,33S,36R)-22-Hydroxy-1,10,10,12,12,30,30,36-octamethyl-28-(2-methylprop-1-enyl)-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B1675035.png)
![2-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-24,27-dibenzyl-3-[(4-hydroxyphenyl)methyl]-15-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propyl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]acetic acid](/img/structure/B1675036.png)
![3-Phenyl-naphtho[2,3-d]isothiazole-4,9-dione](/img/structure/B1675037.png)
